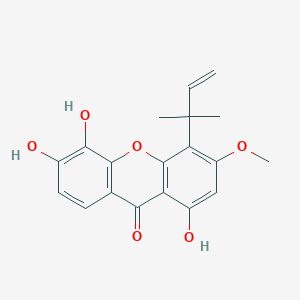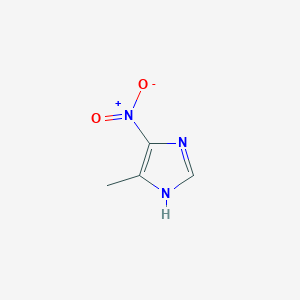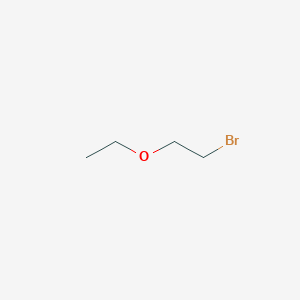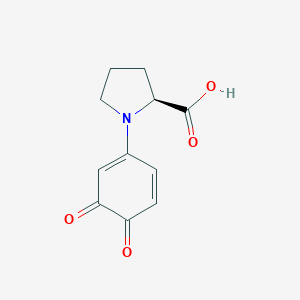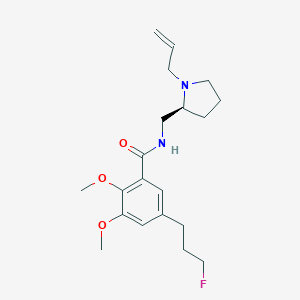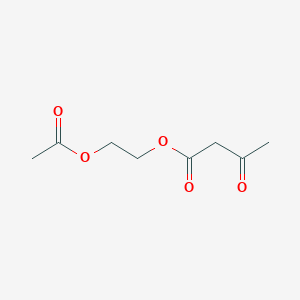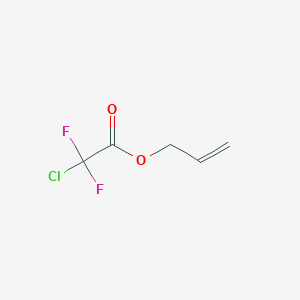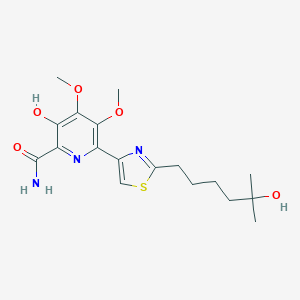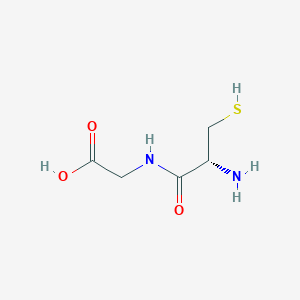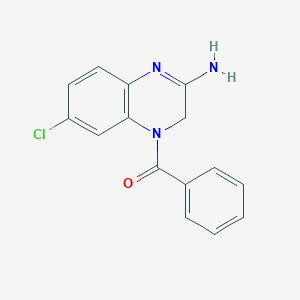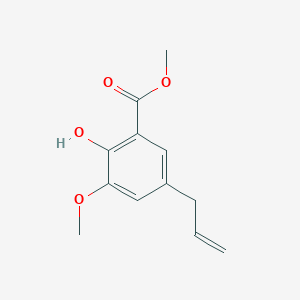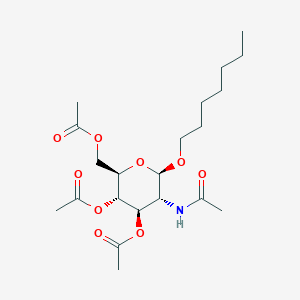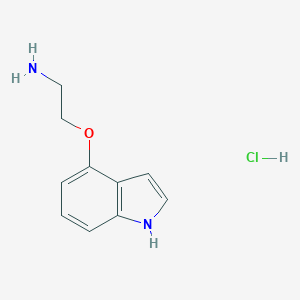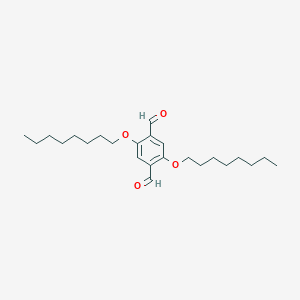![molecular formula C7H11NO2 B044035 (3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde CAS No. 120529-83-1](/img/structure/B44035.png)
(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology.
Mecanismo De Acción
The mechanism of action of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of pro-inflammatory prostaglandins. Additionally, ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. However, further studies are needed to fully understand the biochemical and physiological effects of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde is its high yield and ease of synthesis. Additionally, it exhibits potent anti-inflammatory and analgesic effects, making it a valuable tool for studying the mechanisms of pain and inflammation. However, ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has some limitations for lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.
Direcciones Futuras
There are several potential future directions for the study of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde. One possible direction is to investigate its potential applications in the development of new pain medications. Another direction is to study its anticancer properties further and develop it as a potential cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde involves the reaction of 2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carboxylic acid with an aldehyde reagent such as paraformaldehyde or formaldehyde. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The yield of the reaction is generally high, and the product can be purified through simple methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
120529-83-1 |
|---|---|
Nombre del producto |
(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(3S,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c9-4-6-5-10-8-3-1-2-7(6)8/h4,6-7H,1-3,5H2/t6-,7-/m1/s1 |
Clave InChI |
QNLHRENFQJTOCS-RNFRBKRXSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](CON2C1)C=O |
SMILES |
C1CC2C(CON2C1)C=O |
SMILES canónico |
C1CC2C(CON2C1)C=O |
Sinónimos |
Pyrrolo[1,2-b]isoxazole-3-carboxaldehyde, hexahydro-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



